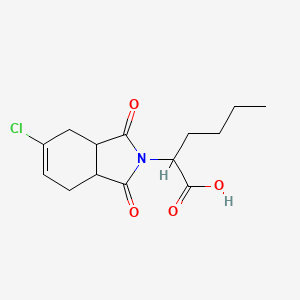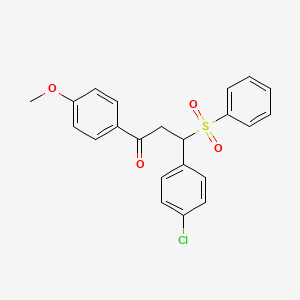![molecular formula C17H19N3O4 B5113982 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde, also known as DMNPE-caged compound, is a photo-labile protecting group used in chemical and biological research. This compound has been extensively studied for its ability to release bioactive molecules in a controlled and precise manner by photoactivation.
Applications De Recherche Scientifique
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound is widely used in chemical and biological research for its ability to release bioactive molecules in a controlled and precise manner by photoactivation. This compound can be used to study the function of ion channels, enzymes, and receptors in cells and tissues. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds have been used to study the release of neurotransmitters such as glutamate and GABA, and the activation of ion channels such as TRPV1 and TRPA1. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds have also been used to study the function of enzymes such as protein kinase A and protein kinase C.
Mécanisme D'action
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound releases bioactive molecules upon photoactivation with UV light. The nitrophenyl group in the compound undergoes a photolysis reaction upon exposure to UV light, resulting in the release of the bioactive molecule. The rate of release can be controlled by the intensity and duration of the UV light exposure.
Biochemical and Physiological Effects:
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic and does not interfere with cellular processes. However, the bioactive molecule released upon photoactivation may have biochemical and physiological effects on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound has several advantages for lab experiments. It allows for precise and controlled release of bioactive molecules, which can be used to study the function of ion channels, enzymes, and receptors in cells and tissues. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds can also be used to study the spatial and temporal dynamics of cellular signaling pathways. However, there are limitations to the use of 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds. The release of bioactive molecules is dependent on UV light exposure, which can be difficult to control. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds also require specialized equipment for photoactivation.
Orientations Futures
There are several future directions for the use of 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds in chemical and biological research. One direction is the development of new caged compounds with improved photochemical properties, such as increased photolysis efficiency and longer wavelength activation. Another direction is the application of caged compounds in vivo, which would allow for the study of cellular signaling pathways in live animals. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds could also be used in drug discovery, where the compounds could be used to screen for new drug targets or to study the mechanism of action of existing drugs.
Méthodes De Synthèse
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound is synthesized by reacting 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 4-(4-morpholinyl)-3-nitrophenol in the presence of a base. The reaction is carried out under reflux in an organic solvent such as dichloromethane or acetonitrile. The resulting product is purified by column chromatography and characterized by NMR spectroscopy.
Propriétés
IUPAC Name |
2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-9-14(11-21)13(2)19(12)15-3-4-16(17(10-15)20(22)23)18-5-7-24-8-6-18/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBJQLHGLGFLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-[4-(morpholin-4-yl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol](/img/structure/B5113904.png)
![2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5113908.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)



![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5113947.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-methylphenol trifluoroacetate (salt)](/img/structure/B5113951.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5113963.png)


![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5113996.png)
![3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5113999.png)